molecular formula C16H15NO2 B187869 N-(4-acetylphenyl)-4-methylbenzamide CAS No. 72269-24-0

N-(4-acetylphenyl)-4-methylbenzamide

Cat. No. B187869
CAS RN: 72269-24-0
M. Wt: 253.29 g/mol
InChI Key: WIFHKFKUUAUAKR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include the compound’s chemical stability and reactivity.


Scientific Research Applications

1. Antimicrobial Activities and Molecular Docking Studies

  • Summary of Application : This compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
  • Methods of Application : The antibacterial properties of the drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis .
  • Results or Outcomes : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Antimicrobial and Antiproliferative Agents

  • Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-acetylphenyl)-4-methylbenzamide derivatives .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
  • Results or Outcomes : The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

3. Synthesis of New Pyridines

  • Summary of Application : This compound is used in the synthesis of new pyridines .
  • Methods of Application : The compound is mixed with aryl aldehyde, malononitrile, and NH4OAc, and TQoxyTtriFA is added as a catalyst .
  • Results or Outcomes : The result is the synthesis of new pyridines .

4. General Use in Organic Synthesis

  • Summary of Application : “N-(4-acetylphenyl)-4-methylbenzamide”, also known as 4-Acetamidoacetophenone, is a chemical compound used in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway being pursued .
  • Results or Outcomes : The outcomes of using this compound in organic synthesis are highly dependent on the specific reactions and conditions used .

5. Use in Commercial Production

  • Summary of Application : “N-(4-acetylphenyl)-4-methylbenzamide” is commercially available and can be used in various chemical productions .
  • Methods of Application : The specific methods of application can vary widely depending on the particular production pathway being pursued .
  • Results or Outcomes : The outcomes of using this compound in commercial production are highly dependent on the specific reactions and conditions used .

6. Use in Spectroanalytical Studies

  • Summary of Application : “N-(4-acetylphenyl)-4-methylbenzamide” can be used in spectroanalytical studies .
  • Methods of Application : The compound’s molecular structure can be confirmed by its physicochemical properties and spectroanalytical data .
  • Results or Outcomes : The outcomes of using this compound in spectroanalytical studies can provide valuable information about its structure and properties .

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures.


Future Directions

This would involve discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways to improve its synthesis.


properties

IUPAC Name

N-(4-acetylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-3-5-14(6-4-11)16(19)17-15-9-7-13(8-10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHKFKUUAUAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366816
Record name N-(4-acetylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-methylbenzamide

CAS RN

72269-24-0
Record name N-(4-Acetylphenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-acetylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Hejazi, E Rezaee, SA Tabatabai - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC Back to Top Skip to main content NIH NLM …
Number of citations: 5 www.ncbi.nlm.nih.gov

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